Regorafenib (Pyridine)-N-oxide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Regorafenib (Pyridine)-N-oxide-d3 is a deuterated form of Regorafenib, a novel oral multikinase inhibitor. It is primarily used in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. The compound is known for its ability to inhibit multiple protein kinases, which play a crucial role in tumor growth and progression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Regorafenib (Pyridine)-N-oxide-d3 involves several key steps, including O-alkylation, nitration, and reduction reactions. The preparation of the key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, is achieved through these reactions. The process avoids the use of column chromatography, reduces reaction requirements, and is cost-effective, resulting in higher yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of a single base and does not require an inert atmosphere. The reaction of intermediates with phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate is used to install the main urea functionality in the molecule .
化学反应分析
Types of Reactions
Regorafenib (Pyridine)-N-oxide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Various substitution reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkyl groups.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and oxides, which can be further utilized in different chemical and pharmaceutical applications .
科学研究应用
Regorafenib (Pyridine)-N-oxide-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying multikinase inhibitors and their synthetic pathways.
Biology: Helps in understanding the biological pathways involved in cancer progression.
Medicine: Used in the development of targeted cancer therapies, particularly for colorectal cancer and gastrointestinal stromal tumors.
Industry: Employed in the large-scale production of cancer therapeutics
作用机制
Regorafenib (Pyridine)-N-oxide-d3 exerts its effects by inhibiting multiple protein kinases involved in tumor growth and angiogenesis. It targets various molecular pathways, including the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these pathways, the compound effectively reduces tumor cell proliferation and induces apoptosis .
相似化合物的比较
Similar Compounds
Sorafenib: Another multikinase inhibitor with a similar structure but lacks the fluorine atom present in Regorafenib.
Sunitinib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Pazopanib: A kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma
Uniqueness
Regorafenib (Pyridine)-N-oxide-d3 is unique due to its deuterated form, which provides enhanced stability and metabolic properties. The addition of a fluorine atom to the phenyl ring also gives it a distinct biochemical profile and pharmacological potency, making it more effective in inhibiting tumor growth and angiogenesis compared to its non-deuterated counterparts .
属性
CAS 编号 |
1333489-03-4 |
---|---|
分子式 |
C21H15ClF4N4O4 |
分子量 |
501.837 |
IUPAC 名称 |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuteriomethyl)pyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1D3 |
InChI 键 |
NUCXNEKIESREQY-FIBGUPNXSA-N |
SMILES |
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
同义词 |
4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-2-pyridinecarboxamide 1-Oxide-d3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。